4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid
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Overview
Description
4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid is a complex organic compound characterized by the presence of dichlorophenyl and trifluorobut-2-enoyl groups attached to a methylbenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride, which is then reacted with appropriate intermediates under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl and trifluorobut-2-enoyl derivatives, such as:
Uniqueness
What sets 4-(3-(3,5-Dichlorophenyl)-4,4,4-trifluorobut-2-enoyl)-2-methylbenzoic acid apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H11Cl2F3O3 |
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Molecular Weight |
403.2 g/mol |
IUPAC Name |
4-[(E)-3-(3,5-dichlorophenyl)-4,4,4-trifluorobut-2-enoyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C18H11Cl2F3O3/c1-9-4-10(2-3-14(9)17(25)26)16(24)8-15(18(21,22)23)11-5-12(19)7-13(20)6-11/h2-8H,1H3,(H,25,26)/b15-8+ |
InChI Key |
OBFUDPLLJOICED-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C(\C2=CC(=CC(=C2)Cl)Cl)/C(F)(F)F)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=C(C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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